1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea
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Overview
Description
1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Bromination and Chlorination: The phenyl rings are brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Urea Formation: The final step involves the reaction of the brominated and chlorinated phenyl tetrazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases due to its ability to modulate biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea: Unique due to its specific substitution pattern and tetrazole ring.
1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]amine: Similar structure but with an amine group instead of urea.
1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]carbamate: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to similar compounds.
Properties
CAS No. |
674301-11-2 |
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Molecular Formula |
C14H10BrClN6O |
Molecular Weight |
393.62 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H10BrClN6O/c15-8-2-1-3-10(6-8)17-14(23)18-12-7-9(16)4-5-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22) |
InChI Key |
KPIUSQVXLDOKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)NC2=C(C=CC(=C2)Cl)C3=NNN=N3 |
Origin of Product |
United States |
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